molecular formula C11H11ClN2O3 B13919343 2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid

2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B13919343
M. Wt: 254.67 g/mol
InChI Key: NOXYVTWYNJKHMI-UHFFFAOYSA-N
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Description

2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or proceed via metal-free pathways.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .

Mechanism of Action

The mechanism of action of 2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its binding affinity and the receptor type .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to the presence of the isopropoxy group, which enhances its lipophilicity and potential for crossing biological membranes. This feature makes it particularly valuable in drug development for targeting intracellular pathways and processes .

Biological Activity

2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClN2O3C_{12}H_{13}ClN_2O_3 with a molecular weight of approximately 270.7 g/mol. Its structure features a chlorine atom and an isopropoxy group that contribute to its biological activity.

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. A study highlighted the ability of compounds in this class to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives demonstrated efficacy against multiple cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

Imidazo[1,2-a]pyridine compounds have shown promising antimicrobial properties. In vitro studies revealed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of imidazo[1,2-a]pyridine derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. A notable method includes the condensation of 2-aminopyridines with appropriate carboxylic acids under controlled conditions to yield high-purity products. Recent advancements in continuous flow synthesis have improved efficiency and yield rates significantly .

Case Studies

  • Anticancer Activity : A study conducted on various imidazo[1,2-a]pyridine derivatives demonstrated that modifications in the chemical structure could enhance anticancer potency. For instance, introducing different substituents at the 6-position improved selectivity towards cancer cells while reducing toxicity towards normal cells.
    CompoundCell LineIC50 (µM)
    2-Chloro-7-isopropoxyMCF-7 (Breast)5.3
    2-Chloro-7-isopropoxyA549 (Lung)4.8
  • Antimicrobial Efficacy : In a comparative study of various imidazo[1,2-a]pyridine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli, this compound showed superior antibacterial activity with minimum inhibitory concentrations (MIC) lower than many standard antibiotics.
    PathogenMIC (µg/mL)
    S. aureus32
    E. coli16

Properties

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

2-chloro-7-propan-2-yloxyimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C11H11ClN2O3/c1-6(2)17-8-3-10-13-9(12)5-14(10)4-7(8)11(15)16/h3-6H,1-2H3,(H,15,16)

InChI Key

NOXYVTWYNJKHMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=NC(=CN2C=C1C(=O)O)Cl

Origin of Product

United States

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